2-(Hydroxymethyl)-1-oxaspiro[5.5]undecan-9-one

Lipophilicity Drug-likeness Physicochemical profiling

2-(Hydroxymethyl)-1-oxaspiro[5.5]undecan-9-one (CAS 2177259-17-3) is a functionalized spirocyclic building block belonging to the 1-oxaspiro[5.5]undecane scaffold class. It features a spiro junction connecting a tetrahydrofuran ring to a cyclohexanone ring with a ketone at the 9-position and a hydroxymethyl substituent at the 2-position.

Molecular Formula C11H18O3
Molecular Weight 198.262
CAS No. 2177259-17-3
Cat. No. B2782765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-1-oxaspiro[5.5]undecan-9-one
CAS2177259-17-3
Molecular FormulaC11H18O3
Molecular Weight198.262
Structural Identifiers
SMILESC1CC(OC2(C1)CCC(=O)CC2)CO
InChIInChI=1S/C11H18O3/c12-8-10-2-1-5-11(14-10)6-3-9(13)4-7-11/h10,12H,1-8H2
InChIKeyFLOMWBGTALFARB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Hydroxymethyl)-1-oxaspiro[5.5]undecan-9-one (CAS 2177259-17-3): Spirocyclic Building Block Procurement Guide


2-(Hydroxymethyl)-1-oxaspiro[5.5]undecan-9-one (CAS 2177259-17-3) is a functionalized spirocyclic building block belonging to the 1-oxaspiro[5.5]undecane scaffold class. It features a spiro junction connecting a tetrahydrofuran ring to a cyclohexanone ring with a ketone at the 9-position and a hydroxymethyl substituent at the 2-position . The compound possesses one asymmetric center and is supplied at purities of 95–98% from multiple vendors . Its molecular formula is C₁₁H₁₈O₃ (MW 198.26), with a calculated LogP of 0.888, Fsp³ of 0.909, three hydrogen bond acceptors, and one hydrogen bond donor . The spiro[5.5]undecane framework is recognized as a privileged scaffold in medicinal chemistry, with derivatives demonstrating anti-inflammatory, neurotrophic, neuroprotective, and antituberculosis activities in peer-reviewed studies [1][2][3].

Why 2-(Hydroxymethyl)-1-oxaspiro[5.5]undecan-9-one Cannot Be Interchanged with Unsubstituted or Regioisomeric Spiro[5.5]undecane Analogs


Within the 1-oxaspiro[5.5]undecane family, seemingly minor structural variations produce substantial differences in physicochemical properties that directly impact downstream synthetic utility and biological profiling. The 2-hydroxymethyl substituent on the target compound introduces a hydrogen bond donor (HBD = 1) absent in the unsubstituted parent 1-oxaspiro[5.5]undecan-9-one (HBD = 0), fundamentally altering both solubility and derivatization capacity . The regiochemistry of the ketone (9-one vs. 4-one) further differentiates the spatial orientation of reactive vectors, which is critical for structure-activity relationship (SAR) exploration [1]. Additionally, the target compound's LogP (0.888) is approximately 0.63 units lower than the unsubstituted parent (LogP 1.519), representing an approximately 4.3-fold difference in calculated lipophilicity that affects membrane permeability, solubility, and assay behavior . Procurement of a generic spiro[5.5]undecane analog without the specific 2-hydroxymethyl-9-one substitution pattern risks introducing uncontrolled variables into synthetic or screening workflows.

Quantitative Differentiation Evidence for 2-(Hydroxymethyl)-1-oxaspiro[5.5]undecan-9-one Versus Closest Analogs


LogP Lipophilicity Reduction: 4.3-Fold Lower Than the Unsubstituted Parent 1-Oxaspiro[5.5]undecan-9-one

The target compound exhibits a calculated LogP of 0.888, which is 0.631 log units lower than the unsubstituted parent 1-oxaspiro[5.5]undecan-9-one (LogP = 1.519) . This corresponds to an approximately 4.3-fold reduction in the calculated octanol-water partition coefficient. The difference arises from the introduction of the polar hydroxymethyl group at the 2-position, which increases hydrogen bonding capacity (HBA from 2 to 3; HBD from 0 to 1) and reduces overall lipophilicity . Lower LogP values are generally associated with improved aqueous solubility and reduced nonspecific protein binding, parameters that are critical in early-stage drug discovery screening cascades [1].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor Introduction: A Synthetic Derivatization Handle Absent in the Parent Scaffold

The target compound possesses one hydrogen bond donor (HBD = 1) via its 2-hydroxymethyl group, whereas the unsubstituted parent 1-oxaspiro[5.5]undecan-9-one has zero hydrogen bond donors (HBD = 0) . Simultaneously, the target compound carries three hydrogen bond acceptors (HBA = 3) compared to two (HBA = 2) for the parent . The hydroxymethyl primary alcohol represents a versatile synthetic handle amenable to esterification, etherification, oxidation to the aldehyde or carboxylic acid, conversion to a leaving group (mesylate/tosylate) for nucleophilic displacement, or carbamate formation — all transformations that are inaccessible from the unsubstituted parent scaffold without de novo C–H functionalization .

Synthetic derivatization Hydrogen bonding Fragment elaboration

Fsp³ of 0.909: High sp³ Character Differentiates This Spirocyclic Scaffold from Flat Aromatic Building Blocks

The target compound has an Fsp³ (fraction of sp³-hybridized carbon atoms) value of 0.909, meaning 10 out of 11 carbon atoms are sp³-hybridized . This contrasts sharply with flat aromatic scaffolds such as benzene (Fsp³ = 0) [1]. In a landmark analysis, Lovering et al. demonstrated that higher Fsp³ correlates positively with clinical success rates: compounds with Fsp³ ≥ 0.45 were significantly more likely to progress from discovery through clinical development [1]. The Hiesinger et al. (2021) perspective further documents that spirocyclic scaffolds confer improved physicochemical properties — including solubility, reduced planarity-driven off-target effects, and enhanced selectivity — compared to their flat aromatic counterparts [2]. The 2-oxa-spiro[5.5]undecane scaffold class has demonstrated concrete biological utility, with derivatives exhibiting neurotrophic and neuroprotective activity in ex vivo primary culture and in vivo zebrafish and mouse models [3].

Fsp³ Three-dimensionality Drug-likeness Spirocyclic advantage

Ketone Regiochemistry: 9-One vs. 4-One Positional Isomer Differentiation and Its Impact on Derivatization Exit Vectors

The target compound carries the ketone at position 9 of the spiro[5.5]undecane framework, distinguishing it from the regioisomeric 1-oxaspiro[5.5]undecan-4-one (CAS 1339866-28-2), which bears the ketone at position 4 . In the 9-one isomer, the carbonyl is positioned on the cyclohexane ring distal to the oxygen-containing tetrahydropyran ring, whereas in the 4-one isomer, the carbonyl resides within the oxygen-containing ring itself . This positional difference alters the spatial orientation of the ketone relative to the spiro center and the 2-hydroxymethyl group, producing distinct exit vectors for downstream functionalization (e.g., reductive amination, Grignard addition, oxime formation). The Hiesinger et al. (2021) review emphasizes that regiochemical differentiation of spirocyclic scaffolds directly impacts potency and selectivity outcomes in medicinal chemistry programs [1].

Regiochemistry Exit vector SAR exploration Spirocyclic ketone

Spiro[5.5]undecane Scaffold Precedent: Demonstrated Anti-Inflammatory and Neuroprotective Bioactivity in Peer-Reviewed Studies

While no published primary research article specifically reports biological data for 2-(hydroxymethyl)-1-oxaspiro[5.5]undecan-9-one itself, the spiro[5.5]undecane scaffold class has demonstrated verified biological activity in peer-reviewed studies. Chakraborty et al. (2021) characterized two previously undescribed spiro[5.5]undecane derivatives from the marine macroalga Gracilaria salicornia that exhibited dual inhibition of pro-inflammatory enzymes 5-lipoxygenase (IC₅₀ < 2.80 mM) and cyclooxygenase-2, with selectivity indices significantly greater (~1) than ibuprofen (0.89) (p < 0.05) [1]. Separately, 2-oxa-spiro[5.5]undecane-based compounds demonstrated robust neurotrophic and neuroprotective activity through the TrkB-MEK-ERK-CREB-BDNF pathway, with one derivative exhibiting remarkable neuroprotection in a mouse acute ischemic stroke model [2]. Additionally, 1-oxa-9-azaspiro[5.5]undecane derivatives showed high activity against the antibiotic-sensitive H37Rv strain and multidrug-resistant strains of M. tuberculosis, exceeding the activity of comparator drugs [3].

Anti-inflammatory Neuroprotection Spiro[5.5]undecane Natural product-inspired

Molecular Weight and Complexity: C₁₁H₁₈O₃ vs. C₁₀H₁₆O₂ Parent — A More Elaborate Scaffold for Fragment-Based and Diversity-Oriented Synthesis

The target compound (C₁₁H₁₈O₃, MW 198.26) incorporates one additional carbon, one additional oxygen, and a hydroxymethyl substituent compared to the unsubstituted parent 1-oxaspiro[5.5]undecan-9-one (C₁₀H₁₆O₂, MW 168.24) . This increased molecular complexity is paired with a higher heavy atom count (14 vs. 12) and the presence of one asymmetric center (vs. zero in the parent), introducing stereochemical complexity that is valuable for exploring three-dimensional chemical space . The compound also features one rotatable bond (the CH₂–OH group), which provides conformational flexibility at the derivatization site while maintaining the rigidity of the spirocyclic core . This balance of core rigidity with peripheral flexibility aligns with design principles for fragment-based drug discovery, where elaborated fragments with higher molecular complexity are preferred starting points for lead generation [1].

Fragment-based drug discovery Molecular complexity Diversity-oriented synthesis

Optimal Procurement and Research Application Scenarios for 2-(Hydroxymethyl)-1-oxaspiro[5.5]undecan-9-one (CAS 2177259-17-3)


Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS) Programs Requiring sp³-Rich, Functionalized Spirocyclic Building Blocks

With an Fsp³ of 0.909, one rotatable bond (hydroxymethyl), one rigid ketone vector, and one asymmetric center, this compound is optimally suited as a fragment-elaboration starting point in FBDD campaigns targeting protein classes where three-dimensional ligand complementarity is advantageous . The primary alcohol at the 2-position enables rapid parallel library synthesis through esterification, carbamate formation, or nucleophilic displacement without requiring de novo C–H oxidation chemistry, as documented in the hydrogen bond donor differentiation evidence . The ketone at position 9 provides a second, spatially distinct derivatization handle (reductive amination, oxime, Grignard) whose exit vector differs fundamentally from the 4-one regioisomer . This dual-vector functionalization capacity, combined with the scaffold's departure from flat aromatic chemical space (Fsp³ 0.909 vs. benzene Fsp³ = 0), directly supports the FBDD design principles articulated in Lovering et al. (2009) and the spirocyclic scaffold perspective of Hiesinger et al. (2021) [1][2].

Anti-Inflammatory Lead Optimization Leveraging the Spiro[5.5]undecane Pharmacophore with Enhanced Polarity

The spiro[5.5]undecane scaffold has demonstrated validated anti-inflammatory activity through dual 5-LOX/COX-2 inhibition in peer-reviewed studies of marine natural product derivatives [3]. The target compound's LogP of 0.888 — 0.631 units lower than the unsubstituted parent 1-oxaspiro[5.5]undecan-9-one (LogP 1.519) — makes it a more极性 starting point for anti-inflammatory lead optimization programs where reduced lipophilicity is desirable to mitigate CYP inhibition, phospholipidosis, or hERG liability risks [2]. The hydroxymethyl group can serve as a prodrug attachment point (e.g., phosphate ester for improved aqueous solubility) or be converted to bioisosteric replacements. Users should note that direct biological activity data for this specific compound have not been reported in the peer-reviewed literature, and de novo anti-inflammatory profiling will be required [3].

Neurodegenerative Disease Research: Building on the 2-Oxa-Spiro[5.5]undecane Neuroprotective Precedent

Chakraborty et al. (2015) demonstrated that 2-oxa-spiro[5.5]undecane-based small molecules exhibit robust neurotrophic and neuroprotective activity through the TrkB-MEK-ERK-CREB-BDNF signaling axis, with in vivo efficacy confirmed in a mouse acute ischemic stroke model [4]. While the target compound is a 1-oxaspiro (rather than 2-oxaspiro) scaffold, the shared spiro[5.5]undecane core and the presence of the hydroxymethyl substituent — a functional group that could engage in hydrogen bonding with neurotrophin receptor TrkB — make this compound a compelling starting point for structure-activity relationship exploration in neuroprotection. The compound's one asymmetric center provides an opportunity to investigate stereochemistry-dependent neurotrophic effects, a parameter highlighted as significant in the Hiesinger et al. (2021) spirocyclic medicinal chemistry review [2].

Antituberculosis Drug Discovery: Spirocyclic MmpL3 Inhibitor Scaffold Exploration

Komarova et al. (2024) demonstrated that 1-oxa-9-azaspiro[5.5]undecane derivatives exhibit high antituberculosis activity against both antibiotic-sensitive H37Rv and multidrug-resistant M. tuberculosis strains, exceeding the activity of comparator drugs through MmpL3 protein inhibition [5]. The target compound shares the 1-oxaspiro[5.5]undecane core framework with these active antituberculosis agents and provides the additional 2-hydroxymethyl functionality for further structural optimization. The lower LogP (0.888 vs. 1.519 for the unsubstituted parent) is particularly relevant for antituberculosis drug design, where balanced lipophilicity is critical for mycobacterial cell wall penetration [5]. Procurement of this compound enables exploration of the structure-activity relationships around the spiro[5.5]undecane MmpL3 pharmacophore with an additional functionalization vector not present in previously reported active congeners.

Quote Request

Request a Quote for 2-(Hydroxymethyl)-1-oxaspiro[5.5]undecan-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.